

Spectroscopic Profile of 2-Amino-3,3-dimethylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3,3-dimethylbutan-1-ol

Cat. No.: B1275762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, **2-Amino-3,3-dimethylbutan-1-ol**. This compound serves as a valuable building block in pharmaceutical and materials science research. This document collates available experimental and predicted spectroscopic data to facilitate its identification, characterization, and application in research and development.

Chemical Structure and Properties

- IUPAC Name: **2-Amino-3,3-dimethylbutan-1-ol**
- Molecular Formula: C₆H₁₅NO^[1]
- Molecular Weight: 117.19 g/mol ^{[1][2]}
- CAS Number: 3907-02-6^{[1][2]}

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Amino-3,3-dimethylbutan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data for **2-Amino-3,3-dimethylbutan-1-ol** Hydrochloride in DMSO-d_6

Chemical Shift (δ) ppm	Number of Protons	Multiplicity	Assignment
~1.02	9H	Singlet (s)	$-\text{C}(\text{CH}_3)_3$
Data Not Available	1H	Not Available	$-\text{CH}(\text{NH}_2)\text{CH}_2\text{OH}$
Data Not Available	2H	Not Available	$-\text{CH}_2\text{OH}$
Data Not Available	1H	Not Available	$-\text{CH}_2\text{OH}$
Data Not Available	3H	Not Available	$-\text{NH}_3^+$

Note: The provided data is for the hydrochloride salt, which accounts for the NH_3^+ signal. The chemical shifts for the methine, methylene, and hydroxyl protons are not readily available in the searched literature.[\[2\]](#) A prominent singlet for the nine equivalent protons of the tert-butyl group is a characteristic feature of this compound's ^1H NMR spectrum.[\[2\]](#)

Table 2: ^{13}C NMR Spectral Data for **2-Amino-3,3-dimethylbutan-1-ol**

Chemical Shift (δ) ppm	Assignment	Data Source
Data Not Available	$\text{C}(\text{CH}_3)_3$	
~26.6	$-\text{C}(\text{CH}_3)_3$	Predicted
Data Not Available	$-\text{CH}(\text{NH}_2)\text{CH}_2\text{OH}$	
Data Not Available	$-\text{CH}_2\text{OH}$	

Note: While a ^{13}C NMR spectrum is available on PubChem, specific chemical shift values are not provided in the search results.[\[1\]](#) The chemical shift for the methyl carbons of the tert-butyl group is a predicted value.[\[2\]](#) The spectrum is expected to show distinct peaks for the quaternary carbon, the three equivalent methyl carbons of the tert-butyl group, the chiral methine carbon, and the methylene carbon.[\[2\]](#)

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for the (S)-enantiomer of **2-Amino-3,3-dimethylbutan-1-ol** is available from Sigma-Aldrich. While the full spectrum is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
3400-3200	O-H stretch	Broad, characteristic of alcohols
3400-3300	N-H stretch	Primary amine
2960-2850	C-H stretch	Aliphatic
1650-1580	N-H bend	Primary amine scissoring
1200-1000	C-O stretch	Primary alcohol
1200-1100	C-N stretch	Aliphatic amine

Mass Spectrometry (MS)

An experimental mass spectrum for **2-Amino-3,3-dimethylbutan-1-ol** is not readily available. However, predicted fragmentation patterns under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrometry Data

m/z Value	Ion/Fragment Formula	Description
117.12	[C ₆ H ₁₅ NO] ⁺	Molecular Ion (M ⁺)
86.10	[C ₅ H ₁₂ N] ⁺	Loss of the hydroxymethyl group (-CH ₂ OH)
44.05	[C ₂ H ₆ N] ⁺	Alpha-cleavage, loss of the tert-butyl group

Note: These m/z values are predicted and may vary slightly in an experimental spectrum.[\[2\]](#)

For the hydrochloride salt, Electrospray Ionization (ESI) mass spectrometry would be expected to show a prominent $[M+H]^+$ ion.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not widely published. However, the following sections describe generalized methodologies for obtaining NMR, IR, and MS data for amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ^1H and ^{13}C NMR spectra of an amino alcohol is as follows:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the amino alcohol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (OH and NH₂).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: A 300-500 MHz NMR spectrometer.
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay (d1): 1-5 seconds.
 - Acquisition time: 2-4 seconds.
 - Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).

- Instrument Parameters (^{13}C NMR):
 - Spectrometer: A 75-125 MHz NMR spectrometer.
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation delay (d1): 2-5 seconds.
 - Processing: Similar to ^1H NMR, apply a Fourier transform and phase correction.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

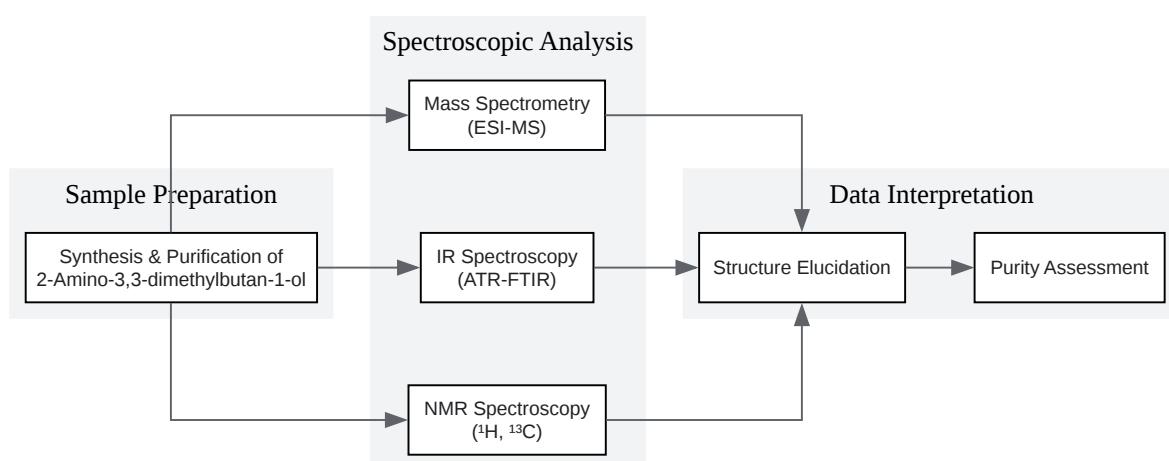
ATR-IR is a convenient technique for obtaining the infrared spectrum of solid or liquid samples with minimal preparation.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid or liquid **2-Amino-3,3-dimethylbutan-1-ol** sample directly onto the crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Acquisition Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Data Collection: Record a background spectrum of the empty ATR crystal first, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI), which is suitable for polar molecules like amino alcohols.

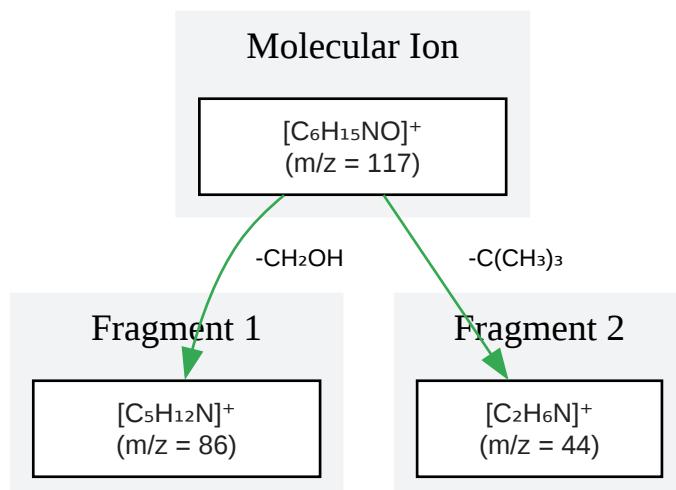

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation in positive ion mode.
- Instrument Parameters (ESI-MS):
 - Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
 - Ionization Mode: Positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable and abundant signal for the ion of interest.

- Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-200).
- Collision-Induced Dissociation (CID): To obtain fragmentation data (MS/MS), select the precursor ion ($[M+H]^+$) and subject it to CID with a collision gas (e.g., argon) at varying collision energies.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-Amino-3,3-dimethylbutan-1-ol**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for **2-Amino-3,3-dimethylbutan-1-ol** in mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Predicted MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3,3-dimethylbutan-1-ol | C₆H₁₅NO | CID 4149212 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,3-dimethylbutan-1-ol | 3907-02-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3,3-dimethylbutan-1-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275762#spectroscopic-data-for-2-amino-3,3-dimethylbutan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com